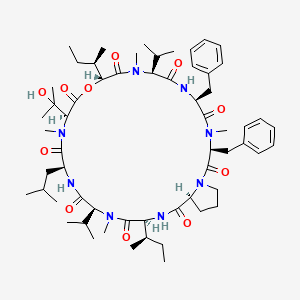

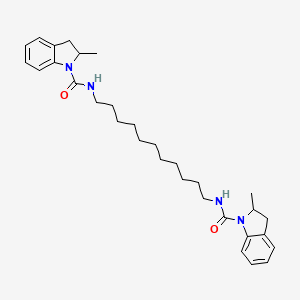

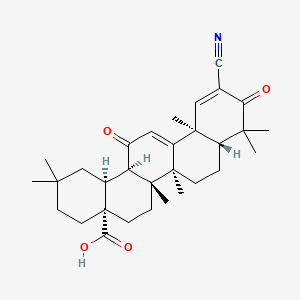

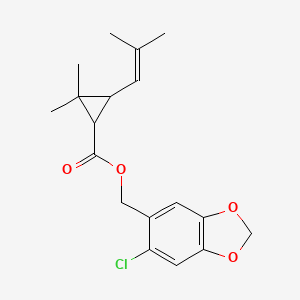

![molecular formula C16H31N3O4 B1667828 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide CAS No. 235784-88-0](/img/structure/B1667828.png)

2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BB-3497 is a potent inhibitor of Escherichia coli peptide deformylase with antibacterial activity both in vitro and in vivo.

Wissenschaftliche Forschungsanwendungen

Macrocycle Synthesis

A study by Linden, Iliev, and Heimgartner (2006) details the synthesis of macrocyclic compounds using precursors related to the chemical structure . They highlight a process involving direct amide cyclization, which is significant for the creation of new macrocyclic compounds with potential pharmaceutical applications (Linden, Iliev, & Heimgartner, 2006).

Preparation of Fatty Acid Derivatives

Svetashev (2011) developed a method for preparing dimethyloxazoline (DMOX) derivatives of fatty acids, which involves converting fatty acid methyl esters to corresponding amides. This technique is critical for the structure analysis of polyunsaturated fatty acids (PUFA) and has applications in gas chromatography-mass spectrometry (GC-MS) analysis of FAME prepared from various lipids (Svetashev, 2011).

Quinoline-derived Oligoamide Foldamers

Jiang et al. (2003) investigated oligoamides of quinolinecarboxylic acid, which are structurally related to the given chemical. Their research into helical structures of these compounds has implications in the field of molecular design and synthesis, potentially leading to novel materials or drugs (Jiang et al., 2003).

Transdermal Permeation Enhancers

Research by Farsa, Doležal, and Hrabálek (2010) on esters and amides of hexanoic acid provides insights into their role as transdermal permeation enhancers. This is relevant for drug delivery systems, where such compounds can enhance the skin absorption of pharmaceuticals (Farsa, Doležal, & Hrabálek, 2010).

Functionalized Nitrile Oxides

Asahara, Arikiyo, and Nishiwaki (2015) describe the transformation of N-methylated amides, including the production of different functionalized nitrile oxides. This research is relevant for the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and polymers (Asahara, Arikiyo, & Nishiwaki, 2015).

Direct Synthesis of Amides

A study by Lanigan, Starkov, and Sheppard (2013) focuses on the direct amidation of carboxylic acids, a process relevant to the compound . This research has implications for the synthesis of a broad range of amide compounds, which are foundational in drug development and industrial chemistry (Lanigan, Starkov, & Sheppard, 2013).

PABA Synthesis

Kim, Ryu, and Seok-Chan Kim (2014) developed a one-pot synthesis process for p-aminobenzoic acid, starting from compounds structurally similar to the chemical . Their method is significant for the efficient production of p-aminobenzoic acid, a compound with various applications including in sunscreens and as a local anesthetic (Kim, Ryu, & Seok-Chan Kim, 2014).

Eigenschaften

CAS-Nummer |

235784-88-0 |

|---|---|

Produktname |

2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide |

Molekularformel |

C16H31N3O4 |

Molekulargewicht |

329.43 g/mol |

IUPAC-Name |

(2R)-N-[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-2-[[formyl(hydroxy)amino]methyl]hexanamide |

InChI |

InChI=1S/C16H31N3O4/c1-7-8-9-12(10-19(23)11-20)14(21)17-13(16(2,3)4)15(22)18(5)6/h11-13,23H,7-10H2,1-6H3,(H,17,21)/t12-,13-/m1/s1 |

InChI-Schlüssel |

AVDLWYHBABSSHC-CHWSQXEVSA-N |

Isomerische SMILES |

CCCC[C@H](CN(C=O)O)C(=O)N[C@H](C(=O)N(C)C)C(C)(C)C |

SMILES |

CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |

Kanonische SMILES |

CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

235784-88-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BB-3497; BB3497; BB 3497 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

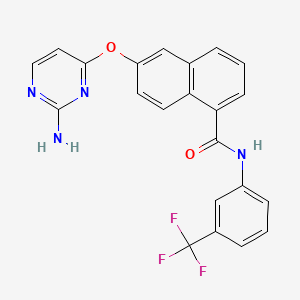

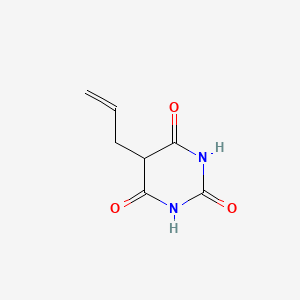

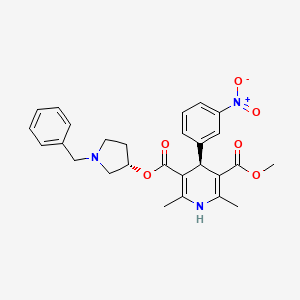

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)